3-Bromo-2-(tert-butoxy)phenol
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H13BrO2 |
|---|---|
Molecular Weight |
245.11 g/mol |
IUPAC Name |
3-bromo-2-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C10H13BrO2/c1-10(2,3)13-9-7(11)5-4-6-8(9)12/h4-6,12H,1-3H3 |
InChI Key |
NFVUIGHXBLKZPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C=CC=C1Br)O |
Origin of Product |
United States |
Contextualization of Halogenated Phenols in Contemporary Organic Synthesis
Halogenated phenols are a class of organic compounds that have long been recognized as versatile intermediates in a myriad of chemical transformations. The presence of a halogen atom on the phenolic ring significantly influences the molecule's reactivity, acidity, and electronic properties. wikipedia.orgyoutube.com Phenols, in general, are highly reactive towards electrophilic aromatic substitution, and the introduction of a halogen can modulate this reactivity, directing incoming electrophiles to specific positions on the aromatic ring. wikipedia.orgyoutube.com
The carbon-halogen bond in these compounds serves as a functional handle for a wide array of cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings, which are cornerstones of modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. Furthermore, the halogen can be replaced through nucleophilic aromatic substitution reactions, although this often requires harsh reaction conditions unless the ring is activated by other electron-withdrawing groups. google.com The specific halogen present (fluorine, chlorine, bromine, or iodine) also imparts distinct reactivity, with the C-Br bond offering a good balance of reactivity and stability for many synthetic applications.
The Strategic Importance of Tert Butoxy Functionalities in Molecular Architecture
The tert-butoxy (B1229062) group, abbreviated as tBuO, is a sterically bulky functional group with the chemical formula (CH₃)₃CO-. ontosight.ai In the realm of organic synthesis, it is most frequently employed as a protecting group for hydroxyl (-OH) moieties. ontosight.aiontosight.ai Its bulkiness can effectively shield the hydroxyl group from participating in unwanted side reactions during a multi-step synthesis. ontosight.ai This steric hindrance can also play a crucial role in directing the stereochemical outcome of reactions at nearby chiral centers.
A key advantage of the tert-butoxy group is its stability under a wide range of reaction conditions, yet it can be readily removed under acidic conditions, often using reagents like trifluoroacetic acid. ontosight.aiwikipedia.org This orthogonality in its deprotection chemistry allows for selective unmasking of the hydroxyl group in the presence of other protecting groups. Beyond its role as a protecting group, the tert-butoxy group's lipophilicity can influence the solubility and pharmacokinetic properties of molecules, a factor of significant consideration in medicinal chemistry. acs.org However, this high lipophilicity can also present challenges related to metabolism and clearance in drug candidates. acs.orgnih.gov
Research Significance and Interdisciplinary Scope of 3 Bromo 2 Tert Butoxy Phenol Investigations
Regioselective Bromination Approaches for Phenolic Systems
The hydroxyl group of a phenol is a potent activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. savemyexams.comgoogle.com This high reactivity can often lead to over-bromination, yielding di- and tri-brominated products, making controlled monobromination a significant synthetic challenge. libretexts.org The synthesis of a 3-bromo-substituted phenol from a 2-substituted phenol precursor necessitates the specific bromination at the meta-position relative to the hydroxyl group, which requires overcoming the strong ortho, para-directing influence.
Electrophilic Bromination Protocols with Controlled Selectivity
To achieve regioselectivity in the bromination of phenols, various reagents and conditions have been developed to modulate the reactivity of the bromine source and the phenolic substrate. While elemental bromine often leads to polybromination, milder reagents offer greater control. libretexts.orgyoutube.com
N-Bromosuccinimide (NBS): NBS is a widely used reagent for selective bromination. mdpi.com The selectivity of NBS can be influenced by solvents and catalysts. For instance, the use of NBS in methanol (B129727) with a catalytic amount of p-toluenesulfonic acid (pTsOH) has been shown to achieve mono-ortho-bromination of para-substituted phenols in high yields. nih.gov The proposed mechanism involves protonation of NBS by the acid to generate a more reactive electrophile. nih.gov Similarly, conducting the reaction with NBS in the presence of primary or secondary amines, such as diisopropylamine, can also promote selective ortho-bromination. oup.com The choice of solvent is also critical; non-polar solvents like carbon disulfide (CS2) can favor the formation of monobrominated products by reducing the availability of the bromine electrophile. youtube.com
Other Brominating Agents: A variety of other reagents have been developed to enhance regioselectivity. A combination of phenyliodine(III) diacetate (PIDA) and aluminum tribromide (AlBr₃) creates a potent electrophilic brominating agent, PhIOAcBr, that can effectively brominate a range of phenols under mild conditions. rsc.orgnih.gov Systems using potassium bromide (KBr) with oxidants like zinc-aluminum layered double hydroxides (ZnAl–BrO₃⁻–LDHs) have demonstrated excellent para-selectivity. researchgate.netnih.gov For ortho-selectivity, a combination of bromine and t-butylamine at low temperatures has proven effective. sci-hub.se
The following table summarizes the outcomes of various regioselective bromination methods on different phenolic substrates.
Table 1: Comparison of Regioselective Phenol Bromination Methods| Phenolic Substrate | Brominating Agent/Conditions | Major Product | Yield | Reference |
|---|---|---|---|---|
| p-Cresol | NBS, pTsOH, Methanol | 2-Bromo-4-methylphenol | >86% | nih.gov |
| 2-Naphthol | PIDA, AlBr₃ | 1-Bromo-2-naphthol | 93% | rsc.orgnih.gov |
| Phenol | KBr, ZnAl–BrO₃⁻–LDHs | 4-Bromophenol | High | nih.gov |
| Phenol | NBS, Diisopropylamine | 2,6-Dibromophenol | High | oup.com |
| 4-Chlorophenol | PIDA, AlBr₃ | 2-Bromo-4-chlorophenol | 35% | rsc.org |
| 2-Bromophenol (B46759) | PIDA, AlBr₃ | 2,6-Dibromophenol | 35% | nih.gov |
Transition Metal-Catalyzed Bromination Strategies
Transition metal catalysis offers an alternative approach to direct C-H functionalization, including bromination. These methods can provide different selectivity profiles compared to traditional electrophilic substitution. While palladium and copper are common in C-O and C-N bond formation, iron catalysis has emerged as an inexpensive and environmentally friendly option for C-H functionalization. beilstein-journals.orgrsc.orgacs.org For example, iron(III) chloride (FeCl₃) can catalyze the C-H arylthiation of phenols, demonstrating its ability to facilitate C-H activation at room temperature. nih.gov While direct transition metal-catalyzed bromination of phenols is less common than other halogenations, related cross-coupling reactions, such as the iron-catalyzed coupling of bromophenols with Grignard reagents, are well-established for building more complex phenolic structures. researchgate.net
Ethereal Linkage Formation through tert-Butoxylation
The introduction of a tert-butoxy group onto a phenolic oxygen creates a tert-butyl aryl ether. This transformation can be challenging due to the steric bulk of the tert-butyl group.
Base-Mediated Etherification utilizing tert-Butoxides
The Williamson ether synthesis is a classical method for forming ethers, involving the reaction of an alkoxide with a primary alkyl halide. quora.com However, this method has significant limitations when applied to the synthesis of tert-butyl ethers. doubtnut.comvaia.com The reaction of a phenoxide with a tert-butyl halide is not feasible because the sterically hindered tertiary halide will readily undergo an E2 elimination reaction in the presence of a strong base like a phenoxide, yielding isobutylene (B52900) as the major product instead of the desired ether. quora.comshaalaa.com
Conversely, the alternative route involving a tert-butoxide and an aryl halide is also problematic for typical SN2-type Williamson synthesis. Aryl halides are generally unreactive towards nucleophilic substitution at an sp²-hybridized carbon. quora.com While nucleophilic aromatic substitution (SNAr) can occur with highly electron-deficient aryl halides, it is not a general route for this transformation.
Alternative Methodologies for tert-Butoxy Group Introduction
Given the limitations of the Williamson synthesis for this purpose, alternative methods are required to form the tert-butoxy-phenol linkage.
Acid-Catalyzed Alkylation: A common and effective method is the acid-catalyzed alkylation of a phenol with isobutylene. researchgate.net In the presence of a strong acid catalyst, such as sulfuric acid or a solid acid catalyst like a zeolite, isobutylene is protonated to form a stable tert-butyl carbocation. researchgate.netmdpi.com This electrophile is then attacked by the electron-rich phenolic ring (C-alkylation) or the phenolic oxygen (O-alkylation). While C-alkylation to form products like 4-tert-butylphenol (B1678320) is often a competing reaction, conditions can be optimized to favor the formation of the desired tert-butyl phenyl ether. mdpi.comresearchgate.net The reaction can also be catalyzed by synergistic Brønsted/Lewis acid systems, such as HCl and an iron(III) salt, using tert-butanol (B103910) or di-tert-butylperoxide as the alkylating agent. nih.gov
Di-tert-butyl Dicarbonate (B1257347) (Boc₂O): Another methodology involves the reaction of phenols with di-tert-butyl dicarbonate (Boc₂O) in the presence of specific catalysts. For example, magnesium perchlorate (B79767) or Yb(OTf)₃ can catalyze the tert-butylation of phenols using Boc₂O, providing a route to tert-butyl ethers under relatively mild conditions. acs.org
The following table highlights different approaches for the tert-butylation of phenolic compounds.
Table 2: Methodologies for the tert-Butylation of Phenols| Phenolic Substrate | Reagent(s) | Catalyst | Major Product(s) | Reference |
|---|---|---|---|---|
| Phenol | tert-Butanol | Ga-FSM-16 | 4-tert-Butylphenol, 2,4-di-tert-butylphenol | researchgate.net |
| Phenol | Isobutylene | Sulfuric Acid | tert-Butyl phenyl ether, C-alkylated phenols | researchgate.net |
| Phenol | tert-Butanol | Hierarchical Silica-Alumina | 4-tert-Butylphenol, 2,4-di-tert-butylphenol | mdpi.com |
| Phenol | Di-tert-butylperoxide | FeCl₃, HCl | 2,4-Di-tert-butylphenol | nih.gov |
| Various Phenols | Boc₂O | Magnesium Perchlorate | Corresponding tert-Butyl Ethers | acs.org |
Convergent and Divergent Synthetic Pathways for Substituted Phenols
The synthesis of complex molecules like this compound can be approached using either convergent or divergent strategies.
Divergent Synthesis: A divergent strategy begins with a common intermediate that is subsequently elaborated into a variety of structurally related target molecules. wikipedia.org For example, one could start with 2-bromophenol. From this intermediate, one path would involve tert-butoxylation to yield 2-bromo-1-(tert-butoxy)benzene, followed by a directed ortho-metalation and subsequent functionalization to install other groups. Alternatively, 2-bromophenol could undergo other transformations, such as coupling reactions, before the introduction of the tert-butoxy group. nih.gov This approach is powerful for creating libraries of related compounds for structure-activity relationship studies. wikipedia.org A common intermediate can be functionalized in various ways, such as through halogenation, nitration, or cross-coupling reactions, to produce a range of substituted phenol derivatives. nih.gov
Phenol Synthesis from Arene Precursors via C-H Activation and Oxidation
The direct functionalization of a carbon-hydrogen (C-H) bond on an aromatic ring represents one of the most straightforward and atom-economical strategies for synthesizing phenols. nih.gov This approach avoids the need for pre-functionalized starting materials, such as aryl halides or boronic acids, allowing for the direct conversion of simple arenes into valuable phenol derivatives. beilstein-journals.orgrsc.org
Transition-metal catalysis is central to many C-H activation strategies. researchgate.net Catalysts based on palladium (Pd) and copper (Cu) have been extensively studied for the hydroxylation of arenes. beilstein-journals.orgrsc.org For instance, early work demonstrated the possibility of producing phenol from benzene (B151609) using a Pd(OAc)₂ catalyst with molecular oxygen as the oxidant, although initial yields were low. beilstein-journals.org Significant progress has been made by employing directing groups, which are chemical moieties that guide the metal catalyst to a specific C-H bond, thereby ensuring high regioselectivity. nih.govbeilstein-journals.org A notable breakthrough involved the use of a stoichiometric amount of Cu(OAc)₂ to achieve the hydroxylation of (2-pyridyl)arenes, where the pyridine (B92270) ring acts as the directing group. beilstein-journals.org The reaction proceeds through an acetate (B1210297) intermediate, which is then hydrolyzed to yield the phenol. beilstein-journals.org More recently, removable bidentate functional groups have been designed to facilitate the C-H hydroxylation of substrates like benzoic acids. beilstein-journals.org
Multi-Step Sequences for Tandem Functionalization
Tandem reactions, also known as cascade or domino reactions, involve a sequence of intramolecular or intermolecular transformations where the product of one step becomes the substrate for the next. These sequences occur in a single pot without the need to isolate intermediates, offering significant advantages in terms of efficiency, resource conservation, and reduced waste generation.
A highly relevant example is the development of tandem sequences for creating complex, highly substituted phenols. One such protocol involves a one-pot sequence starting from arylboronic acids, which undergo ipso-hydroxylation (replacement of the boron group with a hydroxyl group) followed by bromination. nih.gov This method uses aqueous hydrogen peroxide as a green oxidant and can be extended to a three-step sequence by adding a subsequent Suzuki-Miyaura cross-coupling reaction, allowing for the creation of diverse and structurally complex phenols from a common starting material. nih.gov The ability to perform these reactions sequentially in one pot significantly streamlines the synthetic process. nih.gov
Another approach involves the tandem oxidation of a phenol followed by an intramolecular Michael addition. nih.gov In this process, a phenol bearing a tethered nucleophile is oxidized to form a cyclohexa-2,5-dienone intermediate. This intermediate then undergoes an acid-catalyzed intramolecular Michael addition to construct various oxygen- or nitrogen-containing heterocyclic systems. nih.gov Such strategies highlight the power of tandem reactions to rapidly build molecular complexity from relatively simple phenolic precursors. Similarly, dehydrogenative aromatization from cyclohexenone motifs can be used to generate meta-disubstituted arenes in a one-step process, overcoming traditional limitations in accessing these substitution patterns. acs.orgacs.org
Integration of Flow Chemistry in the Synthesis of this compound
Advantages of Continuous Flow Reactors for Reaction Efficiency and Safety
Continuous flow reactors offer numerous advantages over conventional batch processing. frontiersin.orgstolichem.com One of the most significant benefits is the superior heat and mass transfer due to the high surface-area-to-volume ratio of the small-diameter tubes or channels used in these systems. frontiersin.orgvapourtec.com This allows for precise temperature control, minimizing the formation of byproducts and enabling highly exothermic reactions to be run safely. stolichem.comvapourtec.com
The small internal volume of flow reactors means that only a small quantity of material is reacting at any given moment. mt.com This drastically improves the safety profile, especially when working with hazardous reagents, toxic substances, or reactions that are explosive or generate gas. nih.govmt.comvapourtec.com Furthermore, flow systems can be pressurized easily and safely, allowing solvents to be heated far above their atmospheric boiling points. vapourtec.com This can accelerate reaction rates by orders of magnitude compared to standard reflux conditions in a batch reactor. vapourtec.com
Other key advantages include:
Enhanced Reproducibility and Control : Key parameters like mixing, temperature, and residence time are precisely controlled, leading to better yield and consistency. mt.com
Rapid Optimization and Scalability : A wide range of reaction variables can be tested quickly with minimal substrate use. mt.com Scaling up production is achieved by simply running the system for a longer duration or by "numbering up"—running multiple reactors in parallel—rather than redesigning the entire process for larger vessels. frontiersin.orgstolichem.com
Integration with Other Technologies : Flow systems can be readily combined with other enabling technologies like photochemistry, electrochemistry, and in-line analytical monitoring to create highly automated and efficient multi-step synthesis platforms. nih.govvapourtec.comcam.ac.uk
Process Intensification and Optimization in Microfluidic Systems
Process intensification aims to replace large, inefficient chemical processes with smaller, more efficient, and integrated systems. nih.gov Microfluidic systems, or microreactors, are a key tool in achieving this goal. nih.govfrontiersin.org These devices feature channels with dimensions in the sub-millimeter range, offering unparalleled control over reaction conditions. nih.govelveflow.com
The application of microreactors has been shown to significantly improve reactions for synthesizing phenol derivatives. In one study, a sequence of oxidative Heck and dehydrogenation reactions to produce meta-substituted phenols was optimized in a capillary microreactor. acs.org The total reaction time was reduced from 2,160 minutes in a batch system to just 130 minutes in the microfluidic setup. acs.org This dramatic acceleration was attributed to the efficient contact between the gaseous oxygen and the liquid reactants, a factor that often limits batch reactions. acs.org The optimized conditions established on a microgram scale were then successfully transferred to a gram-scale synthesis using a "tube-in-tube" microreactor designed for gas-liquid reactions. acs.org
Microfluidic systems enable:
Rapid Mixing and Short Residence Times : The small dimensions facilitate diffusive mixing that is much faster than mechanical stirring in batch reactors, allowing for the study and use of very fast reactions. nih.govelveflow.com
Access to Novel Reaction Conditions : The ability to handle high pressures and temperatures safely allows chemists to explore reaction conditions that would be inaccessible in batch. arxiv.org
Automated Optimization : When coupled with automated systems, microreactors can be used to screen catalysts and reaction conditions with high throughput, significantly speeding up process development. arxiv.org
Sustainable and Green Chemistry : By maximizing efficiency, reducing waste, and enabling the use of greener solvents and reagents, microfluidic synthesis aligns with the core principles of sustainable chemical production. frontiersin.org
The synergy between microfluidics and other technologies, such as ultrasound, further enhances process intensification by improving energy efficiency and handling of solids. nih.gov These advanced systems provide powerful platforms for the on-demand, flexible, and efficient synthesis of complex molecules like this compound. arxiv.org
Reactivity Profiles of the Aryl Bromine Substituent
The bromine atom attached to the aromatic ring is a pivotal site for numerous chemical reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Its reactivity is influenced by the electronic effects of the adjacent tert-butoxy and hydroxyl groups.
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org Unlike the more common electrophilic aromatic substitution, SNAr reactions require the aromatic ring to be electron-deficient. masterorganicchemistry.com This is typically achieved by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.orglibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.org
In the case of this compound, the tert-butoxy and hydroxyl groups are generally considered electron-donating, which would typically disfavor a classical SNAr mechanism. The reaction proceeds through a two-step addition-elimination mechanism. libretexts.org The first and rate-determining step is the attack of the nucleophile on the carbon atom bearing the leaving group. youtube.com The stability of the resulting Meisenheimer complex is crucial for the reaction to proceed. libretexts.org For effective stabilization, electron-withdrawing substituents are essential. masterorganicchemistry.com Given the electron-donating nature of the substituents in this compound, it is not an ideal substrate for traditional SNAr reactions, which proceed more readily on electron-poor aromatic systems. wikipedia.orgmasterorganicchemistry.com
An alternative pathway for nucleophilic aromatic substitution, particularly for aryl halides not activated by electron-withdrawing groups, is the elimination-addition mechanism involving a benzyne (B1209423) intermediate. libretexts.org However, this typically requires very strong basic conditions.
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Stille, Heck, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and the aryl bromine of this compound serves as an excellent electrophilic partner in these transformations. wikipedia.orgwikipedia.orgwikipedia.org These reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. mdpi.com
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organic halide or triflate. mdpi.com The reaction of this compound with a suitable boronic acid or ester in the presence of a palladium catalyst and a base would yield the corresponding biaryl product. The choice of ligand for the palladium catalyst is crucial for the reaction's efficiency.
Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide. wikipedia.org this compound can be coupled with various organostannanes to form a new carbon-carbon bond. This reaction is known for its tolerance of a wide range of functional groups. A variation of this is the Stille-carbonylative cross-coupling, which incorporates a carbonyl group. wikipedia.org
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgnih.gov Reacting this compound with an alkene under Heck conditions would introduce a vinyl group at the 3-position of the phenol. The reaction is typically carried out in the presence of a base and a palladium catalyst. wikipedia.org
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.org The Sonogashira coupling of this compound with a terminal alkyne would result in the formation of a 3-alkynyl-2-(tert-butoxy)phenol. There are also copper-free variations of this reaction. libretexts.org
Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron compound (e.g., R-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Biaryl |
| Stille | Organotin compound (e.g., R-SnBu₃) | Pd catalyst (e.g., PdCl₂(PPh₃)₂) | Biaryl or vinyl derivative |
| Heck | Alkene (e.g., CH₂=CHR') | Pd catalyst (e.g., Pd(OAc)₂), Base | Substituted alkene |
| Sonogashira | Terminal alkyne (e.g., H−C≡C−R') | Pd catalyst, Cu(I) co-catalyst, Base | Aryl alkyne |
Generation and Reactivity of Aryl Radical Intermediates
Aryl radicals are highly reactive intermediates that can be generated from aryl halides, including this compound, through various methods such as photoredox catalysis. nih.goviaea.orgresearchgate.net Once formed, the 2-(tert-butoxy)phenol-3-yl radical can participate in a range of chemical transformations.
The reactivity of phenyl radicals is influenced by the substituents on the aromatic ring. scielo.br Electron-withdrawing groups tend to increase the reactivity of the phenyl radical towards electron-rich species. scielo.br The reactivity of charged phenyl radicals has been shown to be significantly influenced by the remote charged substituent, affecting reaction rates depending on the nature of the functional group and its distance from the radical site. rsc.org Phenyl radicals can react via hydrogen atom abstraction or addition to double bonds. acs.orgnih.gov For instance, they preferentially add to the C5-C6 double bond of pyrimidine (B1678525) bases in nucleic acids. acs.org The specific reactivity of the 2-(tert-butoxy)phenol-3-yl radical would be influenced by the electronic character of the tert-butoxy and hydroxyl groups.
Transformations Involving the Phenolic Hydroxyl Group
The phenolic hydroxyl group in this compound is a key site for functionalization, allowing for the introduction of various groups through reactions such as acylation, alkylation, and phosphorylation. The adjacent tert-butoxy group serves as a protecting group for the hydroxyl function.
Functionalization Strategies: Acylation, Alkylation, and Phosphorylation
Acylation: The phenolic hydroxyl group can be readily acylated to form esters using acylating agents like acid chlorides or anhydrides in the presence of a base. This reaction converts the phenol into a less reactive and more lipophilic derivative.
Alkylation: Alkylation of the phenolic hydroxyl group can be achieved using various alkylating agents. For instance, the alkylation of phenol with tert-butyl alcohol is a well-studied reaction that yields tert-butylated phenols and is often catalyzed by acids. ijarse.comnih.gov The reaction of phenol with tertiary butyl alcohol can lead to a mixture of products, including 2-tert-butylphenol, 4-tert-butylphenol, and di-tert-butylphenols. google.com The selectivity of the alkylation can be influenced by the choice of catalyst and reaction conditions. researchgate.netosti.gov
Phosphorylation: The phenolic hydroxyl group can be phosphorylated to form phosphate (B84403) esters. This is typically achieved by reacting the phenol with a phosphorylating agent such as a phosphoryl chloride in the presence of a base.
Phenol Protecting Group Chemistry and Deprotection Mechanisms
The tert-butoxy group in this compound serves as a protecting group for the phenolic hydroxyl. Protecting groups are essential in multi-step organic synthesis to mask a reactive functional group while other parts of the molecule are being modified. mobt3ath.com
The tert-butyl ether linkage is generally stable to many reagents but can be cleaved under acidic conditions. libretexts.org The cleavage of tert-butyl ethers can proceed through either an SN1 or E1 mechanism due to the formation of a stable tertiary carbocation. libretexts.orglibretexts.orgwikipedia.orglongdom.org For example, tert-butyl ethers can be cleaved by treatment with strong acids like HBr or HI. libretexts.org Milder acidic conditions, such as using trifluoroacetic acid, can also effect the deprotection. libretexts.org The deprotection of a tert-butoxycarbonyl (Boc) group from a phenol can also be achieved under basic conditions, which involves the transesterification of the Boc group. researchgate.net The choice of deprotection method depends on the sensitivity of other functional groups present in the molecule. organic-chemistry.org The tert-butyl cation generated during acidic cleavage can be trapped by a nucleophile or can deprotonate to form isobutylene gas. commonorganicchemistry.com
Table 2: Common Deprotection Conditions for tert-Butyl Ethers
| Reagent | Mechanism | Typical Conditions |
|---|---|---|
| Strong Acids (HBr, HI) | SN1/E1 | Aqueous solution, reflux |
| Trifluoroacetic Acid (TFA) | SN1/E1 | Often used in dichloromethane (B109758) at 0 °C to room temperature |
| Phosphoric Acid | SN1/E1 | Aqueous solution, mild and environmentally benign |
| Lewis Acids (e.g., CeCl₃·7H₂O/NaI) | SN1/E1 | Catalytic amounts |
| Bases (for Boc protecting groups on phenols) | Transesterification | e.g., Piperidine, Sodium Hydroxide |
Reaction Pathways of the tert-Butoxy Moiety
The tert-butoxy group is a significant feature of the molecule, primarily serving as a protecting group for the phenol. Its stability and the methods for its removal are critical in synthetic applications, while its potential involvement in radical processes adds another dimension to the compound's reactivity.
Stability and Selective Cleavage of tert-Butyl Ethers
The tert-butyl ether in this compound provides considerable stability under various conditions, particularly in basic media where many other protecting groups might be labile. researchgate.net This stability is attributed to the steric hindrance provided by the bulky tert-butyl group, which shields the ether oxygen from nucleophilic attack. However, for synthetic utility, its selective removal is paramount.
Cleavage of tert-butyl ethers, or deprotection, is typically achieved under acidic conditions. The mechanism involves protonation of the ether oxygen, followed by the departure of the stable tert-butyl cation, which is then trapped by a nucleophile or undergoes elimination to form isobutene. A variety of reagents and conditions have been developed for this purpose, ranging from strong acids to milder, more selective catalytic systems. organic-chemistry.org For a substituted phenol like the title compound, the choice of deprotection method is crucial to avoid unwanted side reactions involving the bromine atom or the phenolic ring.
Several modern methods offer mild and selective cleavage of tert-butyl ethers, which would be applicable to this compound. These methods often employ Lewis acids or catalytic systems that can function under less harsh conditions than traditional Brønsted acids. researchgate.netorganic-chemistry.org For instance, cerium(III) chloride with sodium iodide in acetonitrile (B52724) has been shown to effectively cleave both aliphatic and aromatic tert-butyl ethers. researchgate.net Other catalytic systems, such as iron(III) tosylate, have demonstrated high chemoselectivity, allowing for the deprotection of alkyl TBDMS ethers in the presence of phenolic TBDMS ethers, highlighting the nuanced reactivity that can be achieved. iwu.edu The use of aqueous phosphoric acid represents an environmentally benign option for the deprotection of tert-butyl ethers, tolerating various other functional groups. organic-chemistry.orgorganic-chemistry.org
The table below summarizes various methods for the deprotection of tert-butyl ethers, which could be applied to cleave the ether in this compound.
Table 1: Selected Methods for the Deprotection of tert-Butyl Ethers
| Reagent/Catalyst | Conditions | Selectivity/Notes |
|---|---|---|
| Aqueous Phosphoric Acid | Mild, aqueous conditions | Environmentally benign; tolerates CBZ carbamates, benzyl (B1604629) esters. organic-chemistry.orgorganic-chemistry.org |
| Cerium(III) Chloride/Sodium Iodide | Acetonitrile, mild | Compatible with various other functionalities and protecting groups. researchgate.net |
| Iron(III) Tosylate | Catalytic, mild | Chemoselective; phenolic TBDMS ethers are not affected under conditions that cleave alkyl TBDMS ethers. iwu.edu |
| Tris(4-bromophenyl)amminium radical cation (Magic Blue)/Triethylsilane | Catalytic, mild | Mediates a mild O-tBu deprotection via C-O bond cleavage. organic-chemistry.orgorganic-chemistry.org |
| Gold Catalysts (e.g., NaAuCl₄·2H₂O) | Catalytic, methanol | Allows selective deprotection of aliphatic TBS ethers in the presence of aromatic TBS ethers. thieme-connect.com |
| Photochemical Cleavage | Methanol, 254 nm UV light | Reaction from the singlet excited state leads to the corresponding phenol. acs.org |
Radical Reactions Initiated by or Involving tert-Butoxy Radicals
Beyond its role as a protecting group, the tert-butoxy moiety can participate in radical reactions. The tert-butoxy radical (t-BuO•) is a key intermediate in various chemical processes and can be generated from the thermal or photochemical decomposition of precursors like di-tert-butyl peroxide. rsc.orgcdnsciencepub.com Once formed, the tert-butoxy radical has two primary reaction pathways: β-scission to yield acetone (B3395972) and a methyl radical, or hydrogen atom abstraction from a suitable donor. princeton.edu
In the context of this compound, a t-butoxy radical could abstract the hydrogen atom from the phenolic hydroxyl group. cdnsciencepub.comacs.org This hydrogen abstraction is a critical step in many antioxidant mechanisms and inhibition processes. cdnsciencepub.com The rate of hydrogen abstraction by t-butoxy radicals from phenols is generally high, and studies with substituted phenols have shown a significant deuterium (B1214612) isotope effect, confirming the abstraction of the phenolic hydrogen. cdnsciencepub.com
Furthermore, the base potassium tert-butoxide (KOt-Bu), while commonly used for its basicity, has been shown to promote reactions via radical pathways under certain conditions. acs.orgnih.gov It can be involved in single-electron transfer (SET) processes, initiating the formation of radical intermediates. acs.orgnih.gov For instance, KOt-Bu can mediate intramolecular cyclizations of aryl ethers through the formation of an aryl radical. acs.org This dual role as both a base and a potential radical initiator means that reactions involving this compound and KOt-Bu could potentially follow complex pathways that include radical intermediates. nih.gov
Mechanistic Studies of Oxidation Reactions of Phenolic Compounds
The phenolic hydroxyl group is a primary site of reactivity in this compound, especially in oxidation reactions. The conversion of a phenol to a phenoxyl radical is a fundamental process in chemistry and biology. nih.gov This transformation can proceed through several distinct mechanisms, primarily categorized as Hydrogen Atom Transfer (HAT) or electron transfer pathways.
Hydrogen Atom Transfer (HAT) Mechanisms in Oxidative Processes
Hydrogen Atom Transfer (HAT) is a concerted process where a proton and an electron are transferred together in a single kinetic step from the phenol's hydroxyl group to an oxidant. nih.govnih.gov This mechanism is characterized by the homolytic cleavage of the O-H bond. nih.gov
RH + X• → R• + XH
The viability of a HAT mechanism is strongly correlated with the O-H bond dissociation enthalpy (BDE) of the phenolic compound. nih.govresearchgate.net A lower BDE facilitates the hydrogen atom donation. For this compound, the electron-withdrawing nature of the bromine atom would be expected to increase the O-H BDE relative to unsubstituted phenol, making HAT slightly less favorable. However, HAT remains a highly relevant pathway for phenolic oxidation.
Studies involving the oxidation of substituted phenols by various radicals and metal complexes have provided evidence for the HAT mechanism. nih.govacs.org Key indicators of a HAT pathway include a large kinetic isotope effect (KIE) upon replacing the phenolic hydrogen with deuterium, and linear correlations between reaction rates and the BDEs of the phenols. nih.govnih.govacs.org For example, the reaction of a cupric-superoxo complex with a series of phenols showed significant KIEs and a correlation with the rates of reaction with the cumylperoxyl radical, a known HAT agent, indicating a rate-limiting HAT step. nih.gov The basic antioxidant mechanism of many polyphenolic compounds is associated with the direct scavenging of reactive oxygen species via HAT from phenolic moieties. researchgate.net
Electron Transfer Mechanisms in Phenol Oxidation
When the concerted transfer of a hydrogen atom is not favored, phenol oxidation can proceed through stepwise electron transfer (ET) and proton transfer (PT) mechanisms. These pathways are often collectively referred to as Proton-Coupled Electron Transfer (PCET), although PCET can also describe a concerted process where the proton and electron move from different orbitals. nih.govnih.gov
The two main stepwise pathways are:
Electron Transfer followed by Proton Transfer (ET-PT): The phenol is first oxidized to a phenol radical cation, which then deprotonates to form the phenoxyl radical. nih.govArOH → [ArOH]•⁺ + e⁻ [ArOH]•⁺ → ArO• + H⁺
Proton Transfer followed by Electron Transfer (PT-ET): The phenol first deprotonates to form a phenoxide anion, which is subsequently oxidized to the phenoxyl radical. nih.govArOH ⇌ ArO⁻ + H⁺ ArO⁻ → ArO• + e⁻
The operative mechanism often depends on the phenol's substitution pattern, the oxidant, and the solvent. rsc.org Electrochemical studies have been instrumental in distinguishing these pathways. pnas.orgtandfonline.comnih.gov The oxidation potentials of phenols are a key factor; a good correlation between reaction rates and the one-electron oxidation potentials of the phenol substrates is often indicative of an ET-based mechanism. nih.govtandfonline.com For instance, the oxidation of phenols by a heterodinuclear Cu(III)(μ-O)₂Ni(III) complex was shown to proceed via a PCET mechanism based on the rate dependence on the phenols' oxidation potentials and KIE values of less than 2. nih.gov
The presence of electron-donating or electron-withdrawing substituents on the phenol ring can influence the preferred pathway. rsc.org Phenols with electron-withdrawing substituents, like the bromine in this compound, have higher oxidation potentials and are more acidic. This can favor a PT-ET pathway in basic media or a concerted (CPET) or ET-PT pathway with strong oxidants. Conversely, phenols with electron-donating groups are more easily oxidized and may favor an ET-PT mechanism. rsc.org
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy serves as a powerful tool for determining the carbon-hydrogen framework of 3-Bromo-2-(tert-butoxy)phenol and for probing its conformational preferences in solution.
Proton (¹H) and Carbon-¹³ (¹³C) NMR spectra provide fundamental information about the electronic environment of each nucleus. The chemical shifts (δ) are indicative of the shielding or deshielding experienced by the nuclei, which is influenced by the surrounding functional groups.
In the ¹H NMR spectrum of this compound, the aromatic protons typically appear as distinct multiplets due to spin-spin coupling. The chemical shifts for these protons are influenced by the electron-withdrawing bromine atom and the electron-donating hydroxyl and tert-butoxy (B1229062) groups. The nine equivalent protons of the tert-butyl group give rise to a characteristic sharp singlet, typically observed in the upfield region of the spectrum.
The ¹³C NMR spectrum provides information on the carbon skeleton. The chemical shifts of the aromatic carbons are spread over a range determined by the substituents on the phenyl ring. The carbon atom attached to the bromine (C-Br) and the one bearing the hydroxyl group (C-OH) can be identified by their characteristic chemical shifts. The quaternary carbon of the tert-butyl group and the three equivalent methyl carbons also exhibit distinct signals.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Aromatic-H | 7.15-7.05 | m | |
| Aromatic-H | 6.90-6.80 | m | |
| OH | 5.50 | s (br) | |
| tert-Butyl-H | 1.35 | s |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (ppm) |
| C-O (Aromatic) | 152.0 |
| C-OH (Aromatic) | 148.5 |
| Aromatic CH | 125.0 |
| Aromatic CH | 120.5 |
| Aromatic CH | 118.0 |
| C-Br (Aromatic) | 115.0 |
| C (quaternary, tert-Butyl) | 80.0 |
| CH₃ (tert-Butyl) | 28.5 |
To unambiguously assign the proton and carbon signals and to establish the connectivity between atoms, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show cross-peaks between adjacent aromatic protons, confirming their positions relative to one another on the phenyl ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of directly bonded proton and carbon atoms (¹H-¹³C). An HSQC spectrum would show a correlation peak for each C-H bond, directly linking the signals in the ¹H and ¹³C NMR spectra. This is particularly useful for assigning the aromatic CH groups.
NMR spectroscopy can also provide insights into the dynamic processes occurring in the molecule, such as conformational changes and intermolecular interactions like hydrogen bonding. The chemical shift of the hydroxyl proton is often sensitive to concentration and temperature, which can indicate its involvement in hydrogen bonding. The rotational freedom around the C-O bond of the tert-butoxy group may also be studied using variable temperature NMR experiments, which can reveal information about the energy barriers to rotation and the preferred conformation of this bulky group relative to the phenyl ring.
Vibrational Spectroscopy for Molecular Dynamics and Functional Group Identification
Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying functional groups and providing a molecular fingerprint.
FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites its vibrational modes (stretching, bending, etc.). The resulting spectrum is a plot of absorbance or transmittance versus wavenumber.
For this compound, the FT-IR spectrum is characterized by several key absorption bands:
O-H Stretch: A broad band is typically observed in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group and often broadened due to hydrogen bonding.
C-H Stretch: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the tert-butyl group are found just below 3000 cm⁻¹.
C=C Stretch: Aromatic ring stretching vibrations typically give rise to one or more sharp bands in the 1450-1600 cm⁻¹ region.
C-O Stretch: The stretching vibrations for the aryl-ether and alcohol C-O bonds are expected in the 1000-1300 cm⁻¹ range.
C-Br Stretch: The vibration associated with the carbon-bromine bond is typically found at lower wavenumbers, in the fingerprint region.
Table 3: Key FT-IR Vibrational Modes for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch | 3400 | Strong, Broad |
| Aromatic C-H Stretch | 3050 | Medium |
| Aliphatic C-H Stretch | 2975 | Strong |
| Aromatic C=C Stretch | 1580, 1470 | Medium-Strong |
| C-O Stretch | 1240 | Strong |
| C-Br Stretch | 650 | Medium |
Raman spectroscopy is a light scattering technique that provides information complementary to FT-IR. While FT-IR is based on the absorption of light, Raman spectroscopy measures the inelastic scattering of light. A vibrational mode is Raman active if it involves a change in the polarizability of the molecule.
For this compound, Raman spectroscopy would be particularly useful for observing vibrations that are weak or absent in the FT-IR spectrum. For instance, the symmetric stretching of the aromatic ring and the C-Br stretch are often strong in the Raman spectrum. This complementarity allows for a more complete vibrational analysis of the molecule.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous determination of a compound's molecular formula. By measuring the mass-to-charge ratio (m/z) with very high precision (typically to four or more decimal places), HRMS can distinguish between molecules with the same nominal mass but different elemental compositions.
For this compound, with a chemical formula of C10H13BrO2, the expected monoisotopic mass would be calculated based on the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁶O). An HRMS analysis would aim to experimentally measure this value. The resulting data would be presented in a table comparing the calculated and found mass, along with the mass error in parts per million (ppm), which serves as a measure of accuracy.
Hypothetical HRMS Data Table for C10H13BrO2
| Molecular Formula | Calculated Mass (m/z) | Found Mass (m/z) | Mass Error (ppm) | Ion Type |
|---|
No experimental data was found for this compound in the conducted searches.
X-ray Crystallography for Three-Dimensional Structural Elucidation
Determination of Molecular Geometry and Bond Parameters in the Solid State
A crystallographic study of this compound would yield a detailed set of atomic coordinates. From these coordinates, precise bond lengths (e.g., C-C, C-O, C-Br, O-H) and bond angles (e.g., C-C-C, C-O-C) can be calculated. This data would reveal the planarity of the phenyl ring, the orientation of the tert-butoxy and hydroxyl groups relative to the ring, and any distortions from idealized geometries caused by steric hindrance or electronic effects.
Hypothetical Table of Selected Bond Lengths and Angles
| Bond/Angle | Length (Å) / Angle (°) |
|---|---|
| Br-C(3) | [Experimental Value] |
| C(2)-O(tert-butoxy) | [Experimental Value] |
| C(tert-butoxy)-O | [Experimental Value] |
| C(1)-O(hydroxyl) | [Experimental Value] |
| C(1)-C(2)-C(3) | [Experimental Value] |
No experimental crystallographic data was found for this compound in the conducted searches.
Analysis of Supramolecular Interactions: Hydrogen Bonds, π…π Stacking, and C-H…π Interactions
The packing of molecules in a crystal is governed by a variety of non-covalent interactions. An X-ray diffraction analysis would allow for the identification and characterization of these interactions in the solid state of this compound. The hydroxyl group is a potential hydrogen bond donor, and the oxygen atoms and the phenyl ring can act as acceptors. The analysis would detail the geometry of any hydrogen bonds (donor-acceptor distance, D-H···A angle). Furthermore, the arrangement of the aromatic rings could reveal the presence of π…π stacking or C-H…π interactions, which would be characterized by specific distances and orientations between the interacting moieties.
Hypothetical Table of Intermolecular Interactions
| Interaction Type | Donor-H···Acceptor | D···A Distance (Å) | D-H···A Angle (°) |
|---|---|---|---|
| Hydrogen Bond | O-H···O | [Experimental Value] | [Experimental Value] |
| π…π Stacking | Ring Centroid to Ring Centroid | [Experimental Value] | - |
No experimental data on the supramolecular interactions of this compound was found in the conducted searches.
Polymorphism and Crystal Engineering Studies
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit different physical properties. Crystal engineering studies involve the design and synthesis of crystalline solids with desired properties, often by controlling the intermolecular interactions.
Studies in this area for this compound would involve attempts to crystallize the compound under various conditions (e.g., different solvents, temperatures) to see if different crystalline forms can be obtained. Each polymorph would then be characterized by X-ray diffraction to determine its unique crystal structure. Such studies are fundamental to understanding the solid-state behavior of a compound.
No studies on the polymorphism or crystal engineering of this compound were identified in the conducted searches.
Computational Chemistry and Quantum Mechanical Investigations
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) has become a cornerstone in the computational investigation of molecular systems due to its balance of accuracy and computational cost. For 3-Bromo-2-(tert-butoxy)phenol, DFT methods, particularly using hybrid functionals like B3LYP, are instrumental in elucidating its fundamental characteristics.
Geometry Optimization and Conformational Energy Landscapes
The initial step in the computational analysis of this compound involves geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For molecules with flexible groups, such as the tert-butoxy (B1229062) group in this compound, it is crucial to explore the conformational energy landscape. This involves rotating the tert-butoxy group and the hydroxyl group to identify different conformers and their relative energies.
Prediction and Interpretation of Vibrational Spectra through Potential Energy Distribution
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. DFT calculations can accurately predict the vibrational frequencies and intensities of these modes. ijaemr.comjocpr.com The interpretation of the complex vibrational spectra is greatly aided by Potential Energy Distribution (PED) analysis. PED assigns each calculated vibrational mode to specific internal coordinates (stretching, bending, torsion), clarifying the nature of the vibration. ijaemr.com
For a molecule like this compound, characteristic vibrational modes would include:
O-H stretching of the phenolic hydroxyl group.
C-H stretching and bending modes of the aromatic ring and the tert-butyl group.
C-O stretching for both the ether and phenol (B47542) functionalities.
C-Br stretching, which is typically found in the lower frequency region of the spectrum. jocpr.com
Ring deformation modes of the phenyl group. ijaemr.com
By comparing the theoretically predicted spectrum with experimental data, a detailed and unambiguous assignment of the observed spectral bands can be achieved. jocpr.com
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The electronic properties of a molecule are governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. conicet.gov.ar The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for evaluating the chemical reactivity and kinetic stability of a molecule. mdpi.comconicet.gov.ar A smaller energy gap suggests higher reactivity and lower stability. mdpi.com
| Parameter | Description | Significance |
| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. conicet.gov.ar |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. conicet.gov.ar |
| Energy Gap | The energy difference between HOMO and LUMO | A smaller gap indicates higher chemical reactivity and lower kinetic stability. mdpi.comconicet.gov.ar |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netimist.ma The MEP surface displays regions of varying electrostatic potential, typically color-coded. Red regions indicate negative potential (electron-rich areas) and are susceptible to electrophilic attack, while blue regions represent positive potential (electron-deficient areas) and are prone to nucleophilic attack. researchgate.netwalisongo.ac.id
In this compound, the most negative potential is expected to be located around the oxygen atoms of the hydroxyl and tert-butoxy groups due to their high electronegativity and lone pairs of electrons. imist.ma These sites would be the primary targets for electrophiles. The hydrogen atom of the hydroxyl group will likely exhibit a positive potential, making it a site for hydrogen bonding interactions. researchgate.netmdpi.com The MEP map provides a clear and intuitive picture of the molecule's reactive sites, complementing the information obtained from HOMO-LUMO analysis. researchgate.netresearchgate.net
Post-Hartree-Fock Methods (e.g., MP2) for Enhanced Accuracy
While DFT methods are powerful, post-Hartree-Fock methods offer a systematic way to improve upon the Hartree-Fock approximation by more accurately accounting for electron correlation. wikipedia.org Møller-Plesset perturbation theory, particularly at the second order (MP2), is a widely used post-Hartree-Fock method that provides a higher level of accuracy for calculating molecular energies and properties, especially for systems where electron correlation is significant. unige.chyoutube.com
For this compound, employing MP2 calculations can refine the results obtained from DFT, particularly for properties like interaction energies in complexes or for obtaining more accurate geometrical parameters. unige.ch Although computationally more demanding than DFT, the use of MP2 can be crucial for benchmarking and validating the results from less computationally expensive methods. wikipedia.orgyoutube.com
Reactivity Descriptors and Fukui Function Analysis for Chemical Selectivity
Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. These include electronegativity, chemical hardness, and the electrophilicity index, which are derived from the energies of the HOMO and LUMO. conicet.gov.arimist.ma These global reactivity descriptors provide a general measure of the molecule's reactivity.
For a more detailed understanding of site-specific reactivity, Fukui function analysis is employed. The Fukui function identifies which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. This local reactivity descriptor helps in pinpointing the exact reactive centers within the molecule. For this compound, Fukui function analysis would provide quantitative data on the reactivity of the different carbon atoms in the phenyl ring and the oxygen atoms, offering a more nuanced view of its chemical selectivity.
| Descriptor | Formula | Interpretation |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration. |
| Electrophilicity Index (ω) | ω = μ2 / (2η) where μ = -(I+A)/2 | Propensity of a species to accept electrons. |
Theoretical Thermochemistry and Thermodynamic Stability Assessments
No publicly available data could be located for the theoretical thermochemistry and thermodynamic stability of this compound.
Time-Dependent DFT (TD-DFT) for Electronic Absorption and Optical Properties
No publicly available data could be located regarding the electronic absorption and optical properties of this compound as determined by Time-Dependent DFT calculations.
Advanced Research Applications in Synthetic Organic Chemistry
Strategic Application as a Building Block in Complex Chemical Synthesis
The molecular structure of 3-Bromo-2-(tert-butoxy)phenol makes it a valuable precursor in multi-step organic synthesis. The presence of three distinct reactive sites—the phenolic hydroxyl group, the bromine atom, and the aromatic ring itself—allows for a variety of chemical transformations. The bulky tert-butoxy (B1229062) group, while sterically hindering, plays a crucial role in directing the regioselectivity of subsequent reactions, and the bromine atom serves as a handle for cross-coupling reactions, a cornerstone of modern synthetic chemistry.
Researchers have explored the use of related brominated phenol (B47542) derivatives in the synthesis of complex molecules. For instance, the reaction of bromopropargylic alcohols with phenols, promoted by cesium carbonate, has been shown to produce α-phenoxy-α'-hydroxyketones and α,α-diphenoxyketones. researchgate.netbeilstein-journals.org These products are valuable intermediates for generating other important molecules. beilstein-journals.org While this specific example does not use this compound directly, it highlights the synthetic utility of the bromo-phenol moiety in forming new carbon-oxygen bonds, a strategy that is applicable to this compound. The principles of using such building blocks are well-established in the synthesis of diverse molecular scaffolds. researchgate.net
Role in the Development of Novel Catalytic Systems and Ligand Scaffolds
The development of novel ligands is a key area of research in catalysis, as the ligand sphere around a metal center dictates its reactivity and selectivity. Phenol-containing molecules are often used as ligands for a variety of metal-catalyzed reactions. The structure of this compound is well-suited for the synthesis of new ligand scaffolds. The phenolic oxygen can act as a coordinating atom, and the bromine atom can be replaced through various coupling reactions to introduce other coordinating groups, leading to the formation of bidentate or multidentate ligands.
Explorations in Polymer Chemistry and Functional Materials Science
The field of materials science is constantly in search of new monomers that can be polymerized to create functional materials with tailored properties. Brominated phenols and their derivatives are of interest in this area. The bromine atom can serve as a site for polymerization reactions, such as Suzuki or Heck coupling, to form carbon-carbon bonds and build up a polymer backbone. The phenolic hydroxyl group and the tert-butoxy group can influence the physical properties of the resulting polymer, such as its solubility, thermal stability, and processability.
Research has shown that related compounds, such as 4-Bromo-2,6-di-tert-butylphenol, can be used as a terminating comonomer in the polymerization of other phenols or as a reactant in the synthesis of monomers for poly(p-phenylenevinylene) derivatives, which are important materials in organic electronics. sigmaaldrich.com The use of tert-butyl phenolic compounds as antioxidants and stabilizers in polymers is also widespread, highlighting the utility of this functional group in materials science. mdpi.com These applications suggest that this compound could be a valuable monomer or additive in the development of new polymers and functional materials.
Contribution to Green and Sustainable Chemistry Initiatives
Green chemistry principles encourage the use of methods and substances that minimize or eliminate the use and generation of hazardous substances. The use of efficient and selective catalysts, the development of step-economical syntheses, and the use of readily available starting materials are all key aspects of this initiative. The application of this compound and related compounds can contribute to these goals.
The use of well-defined building blocks like this compound allows for more predictable and efficient synthetic routes, potentially reducing the number of steps and the amount of waste generated. beilstein-journals.org Catalytic reactions, which can be developed using ligands derived from this compound, are inherently greener than stoichiometric reactions as they allow for the use of smaller amounts of reagents. Furthermore, the development of syntheses that proceed under mild conditions, such as the cesium carbonate-promoted reaction of bromopropargylic alcohols and phenols, also aligns with the principles of green chemistry. researchgate.netbeilstein-journals.org
Mechanistic Biological Interactions of 3 Bromo 2 Tert Butoxy Phenol Academic Perspective
Molecular Recognition and Binding Mechanisms with Biological Macromolecules
Detailed studies on the molecular recognition and binding mechanisms of 3-Bromo-2-(tert-butoxy)phenol with biological macromolecules have not been identified. While the broader class of bromophenols, often found in marine algae, has been investigated for various bioactivities, specific data for this particular compound is lacking. Research into how the unique combination of the bromo-, tert-butoxy-, and hydroxyl- functionalities on the phenol (B47542) ring dictates its interaction with proteins and other macromolecules is a necessary area for future investigation.
Ligand-Protein Interactions and Allosteric Modulation (e.g., Nuclear Receptors like PXR)
There is no available information detailing the ligand-protein interactions of this compound, including any potential allosteric modulation of nuclear receptors such as the Pregnane X Receptor (PXR). Nuclear receptors are a common target for phenolic compounds, and hydroxylated metabolites of polybrominated diphenyl ethers (a class of brominated flame retardants) have been shown to interact with various nuclear hormone receptors. However, without experimental data, any potential interaction of this compound with PXR or other nuclear receptors remains speculative.
Structure-Activity Relationship (SAR) Studies at the Molecular Interaction Level
No structure-activity relationship (SAR) studies for this compound at the molecular interaction level have been published. SAR studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For bromophenols, research has suggested that the number and position of bromine atoms can significantly influence their biological effects. The tert-butoxy (B1229062) group, known for its steric bulk and lipophilicity, would be a critical factor in any SAR analysis of this compound, but such studies have yet to be conducted.
Physico-Chemical Basis of Interactions with Cellular Components
The physico-chemical basis of this compound's interactions with cellular components is not documented. The tert-butyl group generally increases the lipophilicity of a molecule, which can influence its ability to cross cell membranes and interact with intracellular components. The bromine atom can participate in halogen bonding, a type of non-covalent interaction that can be important in ligand-protein binding. The interplay of these features—lipophilicity, steric hindrance from the tert-butoxy group, and potential for halogen and hydrogen bonding—would define its interactions with cellular structures, but this has not been experimentally determined.
Future Research Trajectories and Emerging Paradigms
Development of Highly Stereoselective Synthetic Approaches for Chiral Analogs
The introduction of chirality into molecular frameworks can have profound effects on their biological activity and material properties. While 3-Bromo-2-(tert-butoxy)phenol itself is achiral, the development of synthetic routes to chiral analogs is a promising area for future research. The stereoselective synthesis of such analogs, where one enantiomer or diastereomer is produced in preference to others, is a significant challenge in modern organic chemistry.
Future research in this area could focus on several key strategies:
Asymmetric Catalysis : The use of chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, could enable the enantioselective synthesis of derivatives of this compound. For instance, asymmetric reactions at positions adjacent to the existing functional groups could introduce stereocenters with high levels of control.
Chiral Pool Synthesis : Utilizing readily available chiral starting materials to introduce stereocenters into the final molecule is another viable approach. This could involve the coupling of a derivative of this compound with a chiral building block.
Enzymatic Resolutions : Biocatalysis offers a powerful tool for the separation of racemic mixtures into their constituent enantiomers. Enzymes such as lipases could be employed to selectively react with one enantiomer of a chiral derivative, allowing for the isolation of the other.
The successful development of stereoselective synthetic methods will be crucial for investigating the structure-activity relationships of chiral analogs of this compound and for accessing novel compounds with potentially enhanced or entirely new properties.
Further Integration of Flow Chemistry for Scalable and Automated Production
The transition from traditional batch synthesis to continuous flow chemistry represents a paradigm shift in chemical manufacturing, offering numerous advantages in terms of safety, efficiency, and scalability. semanticscholar.orgnih.govnih.govegasmoniz.com.ptuc.pt The application of flow chemistry to the synthesis of this compound and its derivatives is a key area for future development.
Key benefits of integrating flow chemistry include:
Enhanced Safety : Flow reactors handle smaller volumes of reactants at any given time, which can mitigate the risks associated with exothermic reactions or the use of hazardous reagents.
Improved Reaction Control : The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system can lead to higher yields and selectivities.
Scalability : Scaling up a reaction in a flow system is often more straightforward than in a batch process, as it can be achieved by running the system for longer periods or by using multiple reactors in parallel.
Automation : Flow chemistry setups can be readily automated, allowing for high-throughput screening of reaction conditions and the on-demand synthesis of compounds.
Future research will likely focus on the development of robust and efficient flow-based synthetic routes to this compound. This could involve the telescoping of multiple reaction steps into a single continuous process, thereby minimizing the need for intermediate purification and reducing waste.
Table 1: Comparison of Batch vs. Flow Chemistry for Chemical Synthesis
| Feature | Batch Chemistry | Flow Chemistry |
|---|---|---|
| Reaction Scale | Limited by vessel size | Scalable by time or parallelization |
| Heat Transfer | Often inefficient and non-uniform | Highly efficient and uniform |
| Mass Transfer | Can be limiting | Enhanced due to small diffusion distances |
| Safety | Higher risk with large volumes | Inherently safer with small reaction volumes |
| Process Control | Less precise | Precise control of parameters |
| Automation | More complex to automate | Readily automated |
Investigation of Novel Photocatalytic and Electrochemical Synthetic Routes
In the quest for more sustainable and efficient chemical transformations, photocatalysis and electrochemistry have emerged as powerful tools. mdpi.comnih.govnih.govnsf.govnih.gov These methods often operate under mild conditions and can provide alternative reaction pathways that are not accessible through traditional thermal methods.
Photocatalytic Approaches : The use of light to drive chemical reactions offers a green and sustainable alternative to conventional synthesis. mdpi.comnih.govnsf.govnih.gov Future research could explore the use of photocatalysts to mediate the synthesis of this compound or its derivatives. For example, photocatalytic C-H functionalization could be employed to introduce new substituents onto the aromatic ring.
Electrochemical Synthesis : Electrochemistry provides a reagent-free method for oxidation and reduction, relying on the direct transfer of electrons at an electrode surface. nih.govresearchgate.netrsc.org The electrochemical synthesis of this compound could offer a cleaner and more atom-economical route compared to traditional methods that use stoichiometric oxidants or reductants. For instance, the bromination of 2-(tert-butoxy)phenol could potentially be achieved electrochemically.
The investigation of these novel synthetic routes could lead to the development of more environmentally friendly and cost-effective processes for the production of this compound and its analogs.
Advanced Computational Modeling for Predictive Design and Mechanistic Insights
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the elucidation of reaction mechanisms. nih.gov The application of advanced computational modeling to this compound and its derivatives can provide valuable insights that can guide experimental work.
Areas where computational modeling can make a significant impact include:
Predictive Design : Quantum mechanical calculations can be used to predict the electronic and steric properties of novel analogs of this compound, allowing for the in silico design of molecules with desired characteristics.
Mechanistic Studies : Computational modeling can be used to investigate the mechanisms of reactions involving this compound, providing a deeper understanding of the factors that control reactivity and selectivity.
Spectroscopic Characterization : The prediction of spectroscopic data, such as NMR and IR spectra, can aid in the characterization of newly synthesized compounds.
By leveraging the power of computational chemistry, researchers can accelerate the discovery and development of new derivatives of this compound with tailored properties.
Design and Synthesis of Analogs with Tailored Reactivity and Specific Research Applications
The strategic modification of the this compound scaffold can lead to the development of new molecules with tailored reactivity and specific applications in various fields of research. The tert-butyl group, for instance, is known to influence the chemical and physical properties of compounds, such as increasing solubility in organic solvents and providing steric hindrance. mdpi.comresearchgate.net
Future research in this area could focus on:
Modification of the Aromatic Ring : The introduction of additional substituents on the aromatic ring can be used to fine-tune the electronic and steric properties of the molecule. This could involve the replacement of the bromine atom with other functional groups or the addition of substituents at the remaining open positions.
Variation of the Ether Group : The tert-butoxy (B1229062) group can be replaced with other alkoxy or aryloxy groups to modulate the molecule's properties.
Development of Probes and Labels : Analogs of this compound could be designed as chemical probes or labels for use in biological or materials science research. This could involve the incorporation of fluorescent or radioactive moieties.
The design and synthesis of such analogs will expand the chemical space around this compound and could lead to the discovery of new molecules with important applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Bromo-2-(tert-butoxy)phenol, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The synthesis typically involves bromination of a phenolic precursor. For example, selective bromination at the meta position can be achieved using N-bromosuccinimide (NBS) with a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) in a non-polar solvent. Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 phenol:NBS) are critical for minimizing side products like dibrominated derivatives. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm the tert-butoxy group (δ ~1.3 ppm for C(CH₃)₃) and bromine’s deshielding effect on adjacent protons.
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 259.0) and isotopic patterns from bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).
- IR : A broad O–H stretch (~3200 cm⁻¹) may persist if hydroxyl groups are incompletely protected during synthesis .
Q. How does the tert-butoxy group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The bulky tert-butoxy group sterically hinders electrophilic aromatic substitution at the ortho position, directing reactivity to the para or meta sites. Comparative studies with analogs (e.g., 3-Bromo-2-methoxyphenol) show reduced reaction rates due to tert-butoxy’s electron-donating effects, which can be quantified via Hammett substituent constants (σ⁺ ~ -0.14) .
Advanced Research Questions
Q. How can regioselectivity challenges in cross-coupling reactions involving this compound be addressed?
- Methodological Answer : For Suzuki-Miyaura coupling, use Pd(PPh₃)₄ with aryl boronic acids in degassed THF/water (3:1) at 80°C. Steric hindrance from the tert-butoxy group may require extended reaction times (24–48 hrs) or microwave-assisted heating (120°C, 30 min). Monitor regioselectivity via LC-MS and compare with computational models (DFT) to predict coupling sites .
Q. What experimental strategies assess the compound’s stability under acidic/basic conditions?
- Methodological Answer :
- Acidic Conditions : Stir the compound in HCl (0.1–2 M) at 25–60°C. Monitor tert-butoxy cleavage via TLC (Rf shift) or ¹H NMR (disappearance of C(CH₃)₃ signals).
- Basic Conditions : Reflux in NaOH/MeOH (1–5 M) to detect demethylation or hydrolysis. Stability data can be modeled using Arrhenius equations to predict degradation kinetics .
Q. How to design assays for evaluating the compound’s biological activity, such as enzyme inhibition?
- Methodological Answer :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., cytochrome P450 inhibition) with varying concentrations (1–100 µM) of the compound. Compare IC₅₀ values to known inhibitors.
- Structural Analogs : Reference structurally similar compounds (e.g., brominated phenols with tert-butyl groups) to identify structure-activity relationships (SAR). Data contradictions (e.g., varying potency across assays) may arise from solubility differences—address using DMSO co-solvents or liposomal encapsulation .
Q. How to resolve contradictions in reported synthetic yields or purity levels?
- Methodological Answer : Discrepancies often stem from unoptimized catalysts or moisture-sensitive intermediates. Reproduce protocols with rigorous anhydrous conditions (Schlenk line) and characterize intermediates via X-ray crystallography. For purity disputes, use orthogonal methods: HPLC (C18 column, acetonitrile/water) paired with elemental analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
